molecular formula C10H18N2 B15208565 2-(2-Butyl-1H-pyrrol-1-yl)ethanamine

2-(2-Butyl-1H-pyrrol-1-yl)ethanamine

Cat. No.: B15208565
M. Wt: 166.26 g/mol
InChI Key: IUSCRTZAFCTMJY-UHFFFAOYSA-N
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Description

2-(2-Butyl-1H-pyrrol-1-yl)ethanamine is an organic compound that belongs to the class of heterocyclic amines This compound features a pyrrole ring substituted with a butyl group and an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butyl-1H-pyrrol-1-yl)ethanamine typically involves the reaction of 2-butylpyrrole with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butyl-1H-pyrrol-1-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst like palladium to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), dichromate (Cr2O7^2-), and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated amines.

Scientific Research Applications

2-(2-Butyl-1H-pyrrol-1-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Butyl-1H-pyrrol-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Pyrrol-1-yl)ethanamine: A structurally similar compound with an ethanamine chain attached to a pyrrole ring.

    3-(1H-Pyrrol-1-yl)propanamine: Another analog with a propanamine chain instead of an ethanamine chain.

    2-Methyl-3-(1H-pyrrol-1-yl)aniline: A compound with a methyl group and aniline substituent on the pyrrole ring.

Uniqueness

2-(2-Butyl-1H-pyrrol-1-yl)ethanamine is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

2-(2-butylpyrrol-1-yl)ethanamine

InChI

InChI=1S/C10H18N2/c1-2-3-5-10-6-4-8-12(10)9-7-11/h4,6,8H,2-3,5,7,9,11H2,1H3

InChI Key

IUSCRTZAFCTMJY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=CN1CCN

Origin of Product

United States

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